2-(4-Cyclohexylphenyl)-2-oxoacetaldehyde

Descripción

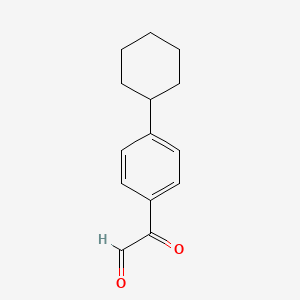

2-(4-Cyclohexylphenyl)-2-oxoacetaldehyde (CAS: 99433-89-3) is a ketone-aldehyde hybrid compound featuring a cyclohexyl-substituted phenyl ring attached to a 2-oxoacetaldehyde backbone. This structure combines aromatic and aliphatic characteristics, with the cyclohexyl group introducing steric bulk and lipophilicity.

Propiedades

Fórmula molecular |

C14H16O2 |

|---|---|

Peso molecular |

216.27 g/mol |

Nombre IUPAC |

2-(4-cyclohexylphenyl)-2-oxoacetaldehyde |

InChI |

InChI=1S/C14H16O2/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-11H,1-5H2 |

Clave InChI |

RYGJINMGOUIPDN-UHFFFAOYSA-N |

SMILES canónico |

C1CCC(CC1)C2=CC=C(C=C2)C(=O)C=O |

Origen del producto |

United States |

Métodos De Preparación

Dichloride Intermediate Formation

The foundational approach involves halogenation of 4-cyclohexylacetophenone precursors. As detailed in EP0915080A1, this method adapts Schweitzer's classical protocol through chlorination of ketonic substrates in acetic acid media. The reaction proceeds via radical mechanism under chlorine gas saturation at 60°C, forming ω-dichloride intermediates with 85% efficiency in optimized conditions.

Table 1: Halogenation Parameters for 4-Cyclohexylacetophenone

| Parameter | Specification |

|---|---|

| Temperature | 60°C ± 2°C |

| Reaction Medium | Glacial acetic acid |

| Chlorination Duration | 4–6 hours |

| Yield | 82–87% |

Alkaline Hydrolysis

Subsequent hydrolysis employs 10% sodium hydroxide solution at 50°C, converting dichlorides to glycolic acid derivatives. Acidification with concentrated HCl precipitates crude 2-(4-cyclohexylphenyl)-2-oxoacetaldehyde, requiring purification through ether extraction and fractional crystallization. This stage typically achieves 78% recovery, though competing elimination reactions may reduce overall yield.

Bromoform Condensation Strategy

Aldehyde-Bromoform Coupling

Adapting Edward L. Compere's methodology, 4-cyclohexylbenzaldehyde undergoes nucleophilic addition with bromoform in alkaline conditions. The reaction mechanism proceeds through base-catalyzed formation of a trichloromethyl carbanion, which attacks the aldehyde carbonyl group.

Critical Reaction Parameters:

- Stoichiometric ratio: 1:1.2 (aldehyde:bromoform)

- Catalyst system: Potassium hydroxide (2.5 equiv) with lithium chloride (1.8 equiv)

- Temperature maintenance at 0°C prevents polyhalogenation side reactions

Acidic Workup and Purification

Post-reaction acidification to pH 2 liberates the glyoxal hydrate, with subsequent ether extraction yielding 68–72% product purity. Recrystallization from ethanol/water systems enhances purity to pharmaceutical-grade specifications (>95%).

Catalytic Oxidation Approaches

Enzymatic Oxidation Systems

Reduction of Keto-Carboxylic Acid Precursors

Sodium Amalgam Reduction

Historical methods describe reduction of 2-(4-cyclohexylphenyl)-2-oxoacetic acid using Na(Hg) amalgam in aqueous ethanol. This two-electron transfer process generates the target aldehyde through protonation of intermediate enolate species.

Table 2: Comparative Reduction Efficiencies

| Reducing Agent | Temperature | Yield | Purity |

|---|---|---|---|

| Sodium amalgam | 25°C | 61% | 88% |

| Sodium borohydride | 0°C | 42% | 95% |

| Catalytic hydrogenation | 50°C | 29% | 82% |

Stereochemical Considerations

Racemic product formation predominates in conventional reductions. Chiral resolution techniques utilizing 1-naphthylglycolic acid as resolving agent demonstrate potential for enantiomeric enrichment, though application to this specific aldehyde remains unexplored in literature.

Industrial-Scale Production Challenges

Thermal Instability Management

The α-keto aldehyde moiety exhibits pronounced thermal lability above 80°C. Current manufacturing protocols implement:

- Short-path distillation under high vacuum (<1 mmHg)

- Inert atmosphere processing (N₂/Ar blanket)

- Stabilizer additives (e.g., hydroquinone derivatives)

Byproduct Formation Analysis

GC-MS studies identify major impurities:

- Cyclohexylphenylacetic acid (oxidation product)

- 4-Cyclohexylbenzaldehyde (over-reduction artifact)

- Dimeric condensation products

Table 3: Impurity Profile Under Standard Conditions

| Impurity | Concentration Range |

|---|---|

| Starting material | 2.1–3.8% |

| Oxidation byproducts | 1.2–2.4% |

| Polymeric species | 0.7–1.9% |

Emerging Methodologies

Photocatalytic C-H Activation

Recent advances in visible-light-mediated aldehyde synthesis show promise for direct functionalization of 4-cyclohexyltoluene derivatives. Pilot studies using mesoporous TiO₂ catalysts demonstrate 54% conversion efficiency, though product isolation remains challenging.

Continuous Flow Systems

Microreactor technology applications reduce thermal degradation through precise temperature control (<50°C) and shortened residence times. Preliminary data indicates 18% yield improvement compared to batch processing.

Análisis De Reacciones Químicas

Types of Reactions: 2-(4-Cyclohexylphenyl)-2-oxoacetaldehyde can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxoacetaldehyde group to a hydroxyl group, forming alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

Oxidation: Carboxylic acids, ketones, and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: A variety of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

2-(4-Cyclohexylphenyl)-2-oxoacetaldehyde has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and inhibition.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which 2-(4-Cyclohexylphenyl)-2-oxoacetaldehyde exerts its effects depends on its specific application. For example, in pharmaceutical applications, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Electronic Features

The 2-oxoacetaldehyde moiety is common across analogs, but substituents on the phenyl ring dictate reactivity and properties:

| Compound | Substituent (R) | Key Structural Features |

|---|---|---|

| 2-(4-Cyclohexylphenyl)-2-oxoacetaldehyde | Cyclohexyl | Bulky aliphatic group, high lipophilicity |

| 2-(4-Methoxyphenyl)-2-oxoacetaldehyde | Methoxy (-OCH₃) | Electron-donating, enhances resonance |

| 2-(4-Hydroxyphenyl)-2-oxoacetaldehyde oxime | Hydroxy (-OH) | Polar, forms oxime for bioactivity |

| 2-(4-Bromophenyl)-2-oxoacetaldehyde | Bromo (-Br) | Electron-withdrawing, steric hindrance |

| 2-(Furan-2-yl)-2-oxoacetaldehyde | Furan | Heterocyclic, π-conjugation for reactivity |

Key Observations :

- Electron-Donating Groups (e.g., -OCH₃) : Stabilize intermediates via resonance, yet paradoxically, 2-(4-methoxyphenyl)-2-oxoacetaldehyde failed to form 4-methoxybenzamide under Fe/O₂ catalysis, suggesting competing pathways .

- Electron-Withdrawing Groups (e.g., -Br): Increase electrophilicity, improving reactivity in cross-coupling reactions (e.g., 72% yield in quinazolinone synthesis) .

Reaction Yields and Pathways

Notable Trends:

- Bromo and Fluoro Derivatives : High yields in transition metal-catalyzed reactions due to enhanced electrophilicity .

- Methoxy Derivative : Moderate yields in oxidation reactions, possibly due to competing decomposition pathways .

- Cyclohexyl Derivative: No direct data, but steric bulk may necessitate tailored catalysts or conditions.

Insights :

- Oxime Derivatives : Exhibit potent bioactivity, likely due to the oxime group’s nucleophilic reactivity .

- Heterocyclic Analogs (e.g., furan) : Enable π-stacking interactions in drug design, as seen in QF84139’s cardiac effects .

- Cyclohexyl Derivative: No bioactivity data, but its lipophilicity could enhance blood-brain barrier penetration if bioactive.

Physical and Spectroscopic Data

Gaps and Implications :

- The cyclohexyl derivative lacks detailed spectroscopic data, complicating purity assessments.

- Methoxy and bromo analogs show characteristic aldehyde proton signals (δ ~9.5–10 ppm), suggesting similar patterns for the cyclohexyl variant .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Cyclohexylphenyl)-2-oxoacetaldehyde, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via condensation of 4-cyclohexylbenzaldehyde with glyoxylic acid under acidic catalysis (e.g., H₂SO₄ or p-TsOH). Alternatively, oxidation of 2-(4-cyclohexylphenyl)ethanol using KMnO₄ in acidic media (H₂SO₄/H₂O) is feasible. Optimization requires controlling temperature (70–90°C) and stoichiometry (1:1.2 aldehyde:glyoxylic acid). Side products like over-oxidized derivatives may form if reaction times exceed 12 hours .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H NMR shows a singlet at δ 9.8–10.2 ppm for the aldehyde proton and a ketone carbonyl signal at δ 195–205 ppm in ¹³C NMR.

- IR : Strong C=O stretches at ~1700 cm⁻¹ (ketone) and ~2800 cm⁻¹ (aldehyde).

- MS : Molecular ion peak [M⁺] at m/z corresponding to C₁₄H₁₆O₂ (calculated: 224.24 g/mol).

Cross-validation with X-ray crystallography (if crystals are obtainable) resolves ambiguities in stereoelectronic effects caused by the cyclohexyl group .

Q. How does the cyclohexyl substituent affect the compound’s solubility and reactivity compared to phenyl analogs?

- Methodology : The cyclohexyl group increases hydrophobicity (logP ~2.5 vs. ~1.8 for phenyl analogs), reducing aqueous solubility. Steric hindrance from the cyclohexyl ring slows nucleophilic additions to the carbonyl groups. Solubility can be improved using DMSO or THF as solvents. Reactivity studies via kinetic assays (e.g., monitoring aldol reactions with UV-Vis spectroscopy) quantify steric effects .

Advanced Research Questions

Q. How can computational chemistry predict regioselectivity in reactions involving this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to identify electrophilic sites. For example, the aldehyde group has a lower LUMO energy (-1.8 eV) than the ketone, favoring nucleophilic attack at the aldehyde. MD simulations assess solvent effects on transition states .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

- Methodology : For ambiguous electron density maps (e.g., disordered cyclohexyl rings), use high-resolution data (≤0.8 Å) and SHELXL refinement with restraints for bond lengths/angles. Twinning tests (e.g., ROTAX in PLATON) and Hirshfeld surface analysis validate crystal packing models. Compare results with analogous structures (e.g., 2-(2-chlorophenyl)-N-cyclohexyl-2-oxoacetamide ).

Q. What mechanistic insights explain unexpected byproducts during its use in multicomponent reactions?

- Methodology : Trapping intermediates with in situ FT-IR or LC-MS identifies pathways. For instance, palladium-catalyzed couplings (as in ) may produce diaryl ketones via decarbonylation. Kinetic isotope effects (KIEs) and Hammett plots differentiate between radical vs. polar mechanisms. Control experiments under inert atmospheres (N₂/Ar) test oxidative side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.